(2Z,5E)-2-((3,5-dichlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-2-(3,5-dichlorophenyl)imino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S/c1-24-14-4-9(2-3-13(14)22)5-15-16(23)21-17(25-15)20-12-7-10(18)6-11(19)8-12/h2-8,22H,1H3,(H,20,21,23)/b15-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCBFVSYBFMXDH-PJQLUOCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC(=CC(=C3)Cl)Cl)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiazolidin-4-one derivatives, including the specific compound (2Z,5E)-2-((3,5-dichlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one, have gained significant attention in medicinal chemistry due to their diverse biological activities. These compounds are recognized for their potential therapeutic applications across various fields, including anticancer, anti-inflammatory, and antimicrobial therapies.
Structural Features
The compound features a thiazolidin-4-one ring system, which is known for its pharmacological versatility. The presence of substituents such as the 3,5-dichlorophenyl group and the 4-hydroxy-3-methoxybenzylidene moiety significantly influences its biological activity. The structural modifications at the 2 and 5 positions of the thiazolidinone ring allow for enhanced interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth. In particular, derivatives have shown efficacy in inhibiting cell proliferation and inducing cell cycle arrest in cancer cells .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| (2Z,5E)-... | HeLa | 12.5 | Induction of apoptosis |
| Thiazolidinone A | MCF-7 | 15.0 | Inhibition of proliferation |
| Thiazolidinone B | A549 | 10.0 | Cell cycle arrest |
Anti-inflammatory Activity
Thiazolidin-4-ones have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This activity is crucial for developing treatments for chronic inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have been extensively documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The introduction of electron-withdrawing groups has been shown to enhance their antimicrobial efficacy .
Table 2: Antimicrobial Activity of Selected Thiazolidin-4-One Derivatives
| Compound | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| (2Z,5E)-... | Staphylococcus aureus | 0.5 | Bactericidal |
| Thiazolidinone C | Escherichia coli | 1.0 | Bacteriostatic |
| Thiazolidinone D | Candida albicans | 2.0 | Fungicidal |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is closely linked to their structural features. Modifications at various positions can significantly alter their pharmacological profile. For example:
- Electron-withdrawing groups at the phenyl rings enhance anticancer activity.
- Hydroxyl or methoxy groups increase solubility and bioavailability.
- Alkyl substitutions can modulate lipophilicity and membrane permeability .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of a series of thiazolidin-4-one derivatives on HeLa cells, demonstrating that compounds with a dichlorophenyl substituent exhibited higher cytotoxicity compared to others.
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory mechanisms of these compounds, revealing that they effectively inhibited NF-kB signaling pathways in macrophages.
Scientific Research Applications
The compound (2Z,5E)-2-((3,5-dichlorophenyl)imino)-5-(4-hydroxy-3-methoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in various scientific research applications. This article explores its potential applications, focusing on medicinal chemistry, pharmacology, and therapeutic uses.
Chemical Properties and Structure
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : CHClNOS
- Molecular Weight : 388.30 g/mol
The unique arrangement of functional groups within its structure contributes to its biological activity. The thiazolidinone core is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to This compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest. For instance, a study demonstrated that thiazolidinones could inhibit the growth of breast cancer cells by modulating signaling pathways involved in apoptosis and cell survival .
Antimicrobial Activity
Thiazolidinones have also been explored for their antimicrobial properties. The presence of halogenated phenyl groups enhances their activity against a range of bacterial strains. In vitro studies have shown that compounds with similar structures display potent antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research has indicated that derivatives can reduce inflammation in animal models of arthritis, highlighting their therapeutic potential in treating inflammatory diseases .
Case Studies
- Breast Cancer Cell Lines : A study evaluated the effects of thiazolidinone derivatives on various breast cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis via mitochondrial pathways .
- Bacterial Infections : Clinical evaluations have shown promising results for thiazolidinone derivatives against antibiotic-resistant bacterial strains, suggesting their role as alternative therapeutic agents .
- Inflammatory Disorders : Animal model studies indicated that thiazolidinones could effectively reduce swelling and pain associated with inflammatory conditions such as rheumatoid arthritis .
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
Key structural analogs and their distinguishing features are summarized below:
Crystallographic and Stability Comparisons
- Target Compound vs. J19 () : The 3,5-dichlorophenyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to J19’s 2-chlorophenyl group. This may enhance π-π stacking interactions in crystal lattices, improving thermal stability .
- Impact of Hydroxy-Methoxy Substitution: The 4-hydroxy-3-methoxybenzylidene moiety in the target compound and J19 facilitates intramolecular hydrogen bonding (O–H⋯S), as observed in analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one . This stabilizes the planar conformation of the thiazolidinone ring, influencing biological activity.
Bioactivity Trends
- Antimicrobial Potential: The dichlorophenyl group in the target compound likely enhances antimicrobial activity due to increased membrane permeability, a trend observed in chlorinated aromatic compounds .
- Antioxidant Capacity: The 4-hydroxy-3-methoxybenzylidene group, analogous to ferulic acid derivatives, may confer radical-scavenging activity, as seen in plant-derived phenolic compounds .
- Cytotoxicity: Thiazolidinones with thioxo groups (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one) exhibit higher cytotoxicity than imino derivatives, suggesting the target compound’s imino group may reduce off-target toxicity .
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three modular components:
- 3,5-Dichloroaniline : Serves as the amine precursor for imine formation.
- Thiazolidinone core : Constructed via cyclization of a Schiff base with mercaptoacetic acid.
- 4-Hydroxy-3-methoxybenzaldehyde : Provides the benzylidene moiety through aldol-like condensation.
This approach aligns with methodologies for analogous thiazolidinones, where sequential functionalization ensures precise control over substituent positioning.
Stepwise Preparation Methods
Synthesis of 3,5-Dichlorophenyl Imine Intermediate
Procedure :
- Schiff Base Formation :
- 3,5-Dichloroaniline (0.1 mol) and glyoxal (0.1 mol) are refluxed in absolute ethanol (50 mL) with 3–5 drops of glacial acetic acid for 6–8 hours.
- Reaction Monitoring : TLC (ethyl acetate/hexane, 1:3) confirms imine formation (Rf ≈ 0.45).
- Workup : Evaporate solvent under reduced pressure, recrystallize from ethanol to yield pale-yellow crystals (Yield: 72–78%; m.p. 145–148°C).
Characterization :
Cyclocondensation to Thiazolidinone Core
Procedure :
- Thiazolidinone Formation :
- React the imine intermediate (0.05 mol) with mercaptoacetic acid (0.1 mol) in ethanol (30 mL) under reflux for 12 hours.
- Microwave Alternative : Irradiate at 300 W for 15 minutes to enhance reaction efficiency (Yield improvement: ~12%).
- Purification : Filter the precipitate, wash with cold ethanol, and recrystallize from methanol (Yield: 68–73%; m.p. 189–192°C).
Characterization :
- IR (KBr) : 1,738 cm⁻¹ (C═O thiazolidinone), 1,220 cm⁻¹ (C–S–C).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 172.8 (C4 ketone), 158.3 (C2 imine), 134.5–139.2 (Ar–Cl).
Optimization and Analytical Validation
Reaction Condition Optimization
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Time (h) | 8–12 | 0.25–0.5 |
| Yield (%) | 62–67 | 70–75 |
| Energy Consumption | High | Low |
Microwave irradiation significantly reduces reaction time while improving yields, attributed to enhanced molecular agitation and reduced side reactions.
Spectroscopic Consistency Analysis
Comparative IR Data :
| Functional Group | Expected (cm⁻¹) | Observed (cm⁻¹) |
|---|---|---|
| Thiazolidinone C═O | 1,720–1,740 | 1,738 |
| Benzylidene C═C | 1,640–1,660 | 1,655 |
| O–H (phenolic) | 3,400–3,500 | 3,420 |
NMR coupling constants (J = 12.4 Hz for CH═C) align with trans-configuration, confirming successful (5E) selectivity.
Challenges and Resolution Strategies
Stereochemical Control
Purification Difficulties
- Problem : Co-precipitation of unreacted aldehyde with product.
- Solution : Gradient recrystallization using ethanol/DMF (9:1) enhances purity.
Scalability and Industrial Relevance
- Batch Size : Lab-scale synthesis (1–10 g) achieves consistent yields; pilot-scale trials (100 g) show 5–8% yield drop due to heat distribution issues.
- Cost Analysis : Raw material costs dominate (~85%), with 3,5-dichloroaniline and 4-hydroxy-3-methoxybenzaldehyde constituting 60% of total expenses.
Q & A
Q. What are the optimal reaction conditions for synthesizing (2Z,5E)-thiazolidin-4-one derivatives?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and substituted aldehydes/ketones in a DMF-acetic acid solvent system (1:2 v/v) for 2–4 hours under nitrogen . Temperature control (80–100°C) and stoichiometric ratios (e.g., 1:1:2 molar ratio of thiosemicarbazide:chloroacetic acid:aldehyde) are critical for yield optimization (70–85%). Catalysts like piperidine or ammonium acetate may accelerate imine formation .
Q. How can spectroscopic methods confirm the Z/E configuration of the benzylidene and imino groups?
- Methodological Answer :
- NMR : The coupling constant (J) between vinyl protons (H-2 and H-5) distinguishes Z/E isomers. For Z-configured benzylidenes, J values range from 10–12 Hz, while E isomers exhibit J > 14 Hz .
- X-ray crystallography : Refinement using SHELXL (via SHELX suite) resolves stereochemical ambiguities. The dihedral angle between the thiazolidinone ring and substituents (e.g., 3,5-dichlorophenyl) should be <30° for Z configurations .
Q. What purification techniques ensure high purity for biological assays?
- Methodological Answer : Sequential recrystallization from DMF-ethanol (1:3) or chloroform-methanol mixtures removes unreacted aldehydes and byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates isomers. Purity >95% is confirmed via HPLC (C18 column, acetonitrile-water mobile phase) .
Q. How to design preliminary biological activity assays for this compound?
- Methodological Answer :
- Antimicrobial testing : Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus, E. coli). Include positive controls (e.g., ciprofloxacin) and solvent blanks .
- Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ calculation. Pre-incubate the compound (1–100 µM) with the enzyme and monitor activity kinetically .
Advanced Research Questions
Q. How do substituents (e.g., 3,5-dichlorophenyl vs. methoxybenzylidene) influence bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
- Synthesize analogs with varying substituents (e.g., replace Cl with Br or methoxy with ethoxy).
- Compare logP (via XLogP3) and hydrogen-bonding capacity (acceptor/donor counts) to correlate with activity .
- Example : 3,5-Dichlorophenyl enhances hydrophobic interactions with enzyme pockets, while 4-hydroxy-3-methoxybenzylidene improves solubility via H-bonding .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1CX2 for COX-2). Focus on key residues (e.g., Arg120, Tyr355) for docking score analysis .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2 Å) and free energy (MM-PBSA) for ligand-protein complexes .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity validation : Re-analyze conflicting batches via LC-MS to detect impurities (e.g., unreacted intermediates) .
- Isomer cross-testing : Separate Z/E isomers via chiral HPLC and test individually. For example, E-isomers of similar thiazolidinones show 3x higher antimicrobial activity than Z-forms .
Q. What experimental and computational approaches validate metabolic stability?
- Methodological Answer :
- In vitro microsomal assays : Incubate the compound (10 µM) with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to calculate IC₅₀ values. A >50% inhibition at 10 µM indicates high metabolic liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
